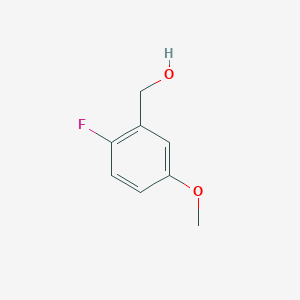

2-Fluoro-5-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQGAKXUDFXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630275 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161643-29-4 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-methoxybenzyl alcohol physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Fluoro-5-methoxybenzyl alcohol, alongside experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds and general methodologies are included for reference and guidance.

Core Physical Properties

| Property | This compound | 2-Fluoro-5-methoxybenzaldehyde (Precursor) | 5-Fluoro-2-methoxybenzyl alcohol (Isomer) |

| CAS Number | 161643-29-4 | 105728-90-3 | 426831-32-5 |

| Molecular Formula | C₈H₉FO₂ | C₈H₇FO₂ | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol | 154.14 g/mol | 156.15 g/mol |

| Appearance | White powder | - | Colorless oil[1] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | 229-230 °C | 242 °C[2] |

| Density | Not available | 1.237 g/mL at 25 °C | 1.2 ± 0.1 g/cm³[2] |

| Solubility | Not available | Not available | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |

| Refractive Index | Not available | n20/D 1.532 | 1.511[2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a generalized protocol for the synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 2-Fluoro-5-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Determination of Physical Properties

The following are generalized protocols for determining key physical properties of an organic compound like this compound.

Melting Point Determination (for a solid):

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Boiling Point Determination (for a liquid, can be adapted for a molten solid):

-

Place a small amount of the liquid into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and heat it in a heating bath (e.g., oil bath).

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of this compound.

References

In-Depth Technical Guide: 2-Fluoro-5-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzyl alcohol, a key intermediate in organic synthesis. This document details its chemical properties, a representative experimental protocol for the synthesis of a closely related isomer, and a generalized workflow for its chemical preparation and characterization.

Core Chemical Data

This compound is a substituted aromatic alcohol. The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 161643-29-4 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol |

Experimental Protocols

Synthesis of 5-Fluoro-2-methoxybenzyl alcohol [1]

Objective: To synthesize 5-Fluoro-2-methoxybenzyl alcohol via the reduction of 5-Fluoro-2-methoxybenzaldehyde.

Materials:

-

5-Fluoro-2-methoxybenzaldehyde (1 equivalent)

-

Sodium borohydride (2.7 equivalents)

-

Methanol

-

Dichloromethane

-

Magnesium sulfate

-

Ice water

Procedure:

-

A solution of 5-fluoro-2-methoxybenzaldehyde in methanol is prepared in a reaction vessel.

-

The solution is cooled to -10 °C under a nitrogen atmosphere to maintain an inert environment.

-

Sodium borohydride is added to the solution in batches to control the reaction rate and temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 30 minutes to ensure the completion of the reaction.

-

The methanol solvent is removed under reduced pressure.

-

Dichloromethane is added to the residue, and the mixture is poured into ice water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic phases are dried over magnesium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield the final product, 5-fluoro-2-methoxybenzyl alcohol.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. For example, ¹H NMR data for 5-fluoro-2-methoxybenzyl alcohol is reported as (300 MHz, CDCl₃) δ: 2.58 (m, 1H), 3.81 (s, 3H), 4.63 (d, 2H, J=6.3 Hz), 6.78 (dd, 1H J=8.9 and 4.3 Hz), 6.94 (td, 1H, J=8.5 and 3.1 Hz), 7.04 (dd, 1H, J=8.7 and 3.1 Hz).[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of a substituted benzyl alcohol like this compound.

References

Synthesis of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Fluoro-5-methoxybenzyl alcohol, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid precursors. A Grignard-based approach also presents a viable, albeit less commonly documented, alternative. This guide will focus on the following three primary routes:

-

Reduction of 2-Fluoro-5-methoxybenzaldehyde: A mild and efficient method utilizing sodium borohydride.

-

Reduction of 2-Fluoro-5-methoxybenzoic acid: A more robust reduction using a powerful hydride agent, lithium aluminum hydride.

-

Grignard Synthesis: Formation of a C-C bond by reacting a suitable Grignard reagent with formaldehyde.

Quantitative Data Summary

The following tables summarize typical quantitative data for the primary synthesis pathways, compiled from analogous reactions and established chemical principles.

Table 1: Reduction of 2-Fluoro-5-methoxybenzaldehyde with Sodium Borohydride

| Parameter | Value |

| Starting Material | 2-Fluoro-5-methoxybenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molar Ratio (Substrate:Reagent) | 1 : 1.1 - 1.5 |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 - 25 °C |

| Reaction Time | 1 - 4 hours |

| Typical Yield | > 90% |

Table 2: Reduction of 2-Fluoro-5-methoxybenzoic acid with Lithium Aluminum Hydride

| Parameter | Value |

| Starting Material | 2-Fluoro-5-methoxybenzoic acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Molar Ratio (Substrate:Reagent) | 1 : 1.5 - 2.0 |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 80 - 95% |

Table 3: Grignard Synthesis from 2-Fluoro-5-methoxybromobenzene

| Parameter | Value |

| Starting Material | 2-Fluoro-5-methoxybromobenzene |

| Reagents | Magnesium (Mg), Formaldehyde (HCHO) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Reaction Temperature | Room temperature to reflux (Grignard formation), 0 °C (reaction with HCHO) |

| Reaction Time | 1 - 3 hours (Grignard formation), 1 - 2 hours (reaction with HCHO) |

| Typical Yield | Variable, generally moderate to good |

Experimental Protocols

Pathway 1: Reduction of 2-Fluoro-5-methoxybenzaldehyde

This protocol is based on standard procedures for the reduction of aromatic aldehydes using sodium borohydride.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Pathway 2: Reduction of 2-Fluoro-5-methoxybenzoic acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids with lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water.

Materials:

-

2-Fluoro-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium hydroxide (15% aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-fluoro-5-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Pathway 3: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of a primary alcohol using a Grignard reagent and formaldehyde.

Materials:

-

2-Fluoro-5-methoxybromobenzene

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of 2-fluoro-5-methoxybromobenzene in anhydrous THF. A crystal of iodine can be added to initiate the reaction.

-

Once the Grignard reagent formation is initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of formaldehyde in THF (prepared by depolymerizing paraformaldehyde) or bubble formaldehyde gas through the solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Commercial Availability and Synthetic Pathways of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Fluoro-5-methoxybenzyl alcohol, a key building block in the synthesis of biologically active molecules. This document details its commercial sources, a reliable synthetic protocol for its preparation from a readily available precursor, and explores its relevance in the context of developing novel therapeutics, particularly in oncology.

Commercial Sourcing

This compound (CAS No. 161643-29-4) is available from a limited number of specialized chemical suppliers as a research chemical.[1] Due to its specialized nature, it may be synthesized on-demand or available in limited quantities. For larger-scale research and development, synthesis from its corresponding aldehyde is a more practical and cost-effective approach.

The direct precursor, 2-Fluoro-5-methoxybenzaldehyde (CAS No. 105728-90-3), is widely available from numerous commercial suppliers, ensuring a steady supply for the synthesis of the target alcohol. This aldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2]

The following tables summarize the commercial availability of this compound and its immediate precursor, 2-Fluoro-5-methoxybenzaldehyde.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Purity | Notes |

| Santa Cruz Biotechnology | 161643-29-4 | Not specified | For research use only.[1] |

Table 2: Commercial Availability of 2-Fluoro-5-methoxybenzaldehyde

| Supplier | CAS Number | Purity |

| Sigma-Aldrich | 105728-90-3 | 97%[3] |

| Thermo Scientific Chemicals | 105728-90-3 | 97%[2] |

| Oakwood Chemical | 105728-90-3 | Not specified[4] |

| Biosynth | 105728-90-3 | Not specified[5] |

| BLD Pharm | 105728-90-3 | Not specified[6] |

Experimental Protocols

The synthesis of this compound is most commonly and efficiently achieved through the reduction of the commercially available 2-Fluoro-5-methoxybenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, offering high yields and straightforward purification.

Synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde

Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2-Fluoro-5-methoxybenzaldehyde (1.0 equivalent) and dissolved in a suitable alcohol solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.

-

Reduction: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction mixture is then stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and the borate esters.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Synthetic workflow for the reduction of 2-Fluoro-5-methoxybenzaldehyde.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Derivatives of this compound are explored as scaffolds for the synthesis of novel therapeutic agents, particularly in the field of oncology. While the direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is well-established.

The incorporation of the 2-fluoro-5-methoxyphenyl moiety into larger molecules has been a strategy in the development of compounds targeting various biological pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.

Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway.

Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

The development of small molecule inhibitors that target components of this pathway is a major focus of cancer research. The 2-fluoro-5-methoxyphenyl scaffold can be incorporated into novel chemical entities designed to interact with kinases such as PI3K, Akt, or mTOR, potentially leading to the discovery of new anticancer drugs. The specific substitution pattern of this compound offers medicinal chemists a unique set of electronic and steric properties to explore in the design of such inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]

- 4. 2-Fluoro-5-methoxybenzaldehyde [oakwoodchemical.com]

- 5. biosynth.com [biosynth.com]

- 6. 105728-90-3|2-Fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a key building block in the synthesis of novel pharmaceutical compounds, 2-Fluoro-5-methoxybenzyl alcohol presents both significant opportunities and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. By consolidating data from structurally similar compounds and adhering to established safety protocols, this document aims to equip researchers with the knowledge to mitigate risks and foster a secure research environment. Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The information herein is compiled from the SDS of structurally related compounds and should be used as a guide in conjunction with professional judgment and site-specific safety protocols.

Hazard Identification and Classification

Based on the analysis of analogous compounds such as 2-Fluoro-3-methoxybenzyl alcohol, 2-Methoxybenzyl alcohol, and other fluorinated benzyl alcohols, this compound is anticipated to be classified as a hazardous substance. The primary concerns are skin and eye irritation, and potentially respiratory irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed. |

Signal Word: Warning[1]

Hazard Pictogram:

Physical and Chemical Properties

| Property | Value (for 2-Fluoro-3-methoxybenzyl alcohol) |

| Molecular Formula | C₈H₉FO₂[1] |

| Molecular Weight | 156.15 g/mol [2] |

| Physical State | Not specified; likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with potentially hazardous materials like this compound. The following methodologies are based on best practices for handling irritant and moderately toxic chemicals in a research setting.

3.1. Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]

-

Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements.

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.[1] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.[1] |

| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. |

| Respiratory | Respirator (if necessary) | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |

3.3. General Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is crucial.

4.1. First Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

4.2. Accidental Release Measures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify the appropriate emergency response team.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound and its contaminated materials.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams have been generated using the DOT language.

Caption: A logical workflow for the safe handling of this compound.

Caption: A relationship diagram outlining the hazards and required safety measures.

References

An In-depth Technical Guide to the Spectral Data of 2-Fluoro-5-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Fluoro-5-methoxybenzyl alcohol (CAS No. 426831-32-5), also known as 5-Fluoro-2-methoxybenzyl alcohol. This document is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.

Molecular Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Data

The following ¹H NMR data was obtained in deuterated chloroform (CDCl₃) at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.04 | dd | 8.7, 3.1 | 1H | Ar-H |

| 6.94 | td | 8.5, 3.1 | 1H | Ar-H |

| 6.78 | dd | 8.9, 4.3 | 1H | Ar-H |

| 4.63 | d | 6.3 | 2H | -CH₂OH |

| 3.81 | s | - | 3H | -OCH₃ |

| 2.58 | m | - | 1H | -OH |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d) | C-F |

| ~148 (d) | C-OCH₃ |

| ~128 | C-CH₂OH |

| ~116 (d) | Ar-CH |

| ~114 (d) | Ar-CH |

| ~112 (d) | Ar-CH |

| ~60 | -CH₂OH |

| ~56 | -OCH₃ |

Note: The 'd' indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are the expected characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3550-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2950-2850 | Medium | C-H (Aliphatic) | Stretching |

| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| 1250-1200 | Strong | C-O (Aryl ether) | Asymmetric Stretching |

| 1180-1080 | Strong | C-F | Stretching |

| 1050-1000 | Strong | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table outlines the predicted major fragments for this compound under electron ionization (EI).

| m/z | Predicted Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 139 | [M - OH]⁺ |

| 125 | [M - OCH₃]⁺ |

| 109 | [M - CH₂OH - H]⁺ |

| 97 | [C₆H₄FO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The standard electron energy for EI is 70 eV.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the structure of this compound.

Caption: Workflow for structural elucidation using spectral data.

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-methoxybenzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-5-methoxybenzyl alcohol

This compound is a substituted aromatic alcohol. Its chemical structure, featuring a benzene ring with a fluoromethyl, a methoxy, and a hydroxymethyl group, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, which is a key factor in its solubility in polar solvents. The aromatic ring and the methoxy group contribute to its nonpolar character, influencing its solubility in less polar organic solvents. Understanding the interplay of these functional groups is crucial for predicting its behavior in different solvent systems.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is highest in solvents with similar polarity.[1] Benzyl alcohol, the parent compound, exhibits moderate solubility in water and is miscible with other alcohols and diethyl ether.[2] The introduction of a fluorine atom and a methoxy group to the benzene ring of benzyl alcohol will modulate its polarity and, consequently, its solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics in these solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring and alkyl chain of the solute will have favorable interactions with nonpolar solvents, but the polar hydroxyl group will limit overall solubility. |

| Aqueous | Water | Low | While the hydroxyl group can form hydrogen bonds with water, the larger, nonpolar aromatic portion of the molecule is expected to significantly limit its aqueous solubility.[1] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that govern its dissolution in a given solvent.

References

The Stability and Storage of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-fluoro-5-methoxybenzyl alcohol. Understanding these parameters is critical for maintaining the compound's integrity in research, development, and manufacturing processes. This document outlines potential degradation pathways, suggested protocols for stability testing, and best practices for handling and storage to ensure its quality and reliability in scientific applications.

Chemical Stability Profile

This compound is a substituted aromatic alcohol that, like many benzyl alcohol derivatives, is susceptible to degradation through oxidation. While specific kinetic data for this particular molecule is not extensively available in public literature, its stability can be inferred from the behavior of structurally related compounds.

General Stability: Under recommended storage conditions, this compound is a stable compound. However, it is sensitive to certain environmental factors that can catalyze its degradation.

Key Factors Influencing Stability:

-

Oxidizing Agents: Contact with strong oxidizing agents is the primary cause of degradation. These reactions typically involve the oxidation of the benzylic alcohol group.

-

Elevated Temperatures: High temperatures can accelerate the rate of degradation, particularly in the presence of oxygen or other reactive species. Some substituted benzyl alcohols can form explosive mixtures with air upon intense heating.

-

Light: Although not extensively documented for this specific compound, aromatic compounds can be susceptible to photodegradation. Exposure to UV light may initiate free-radical reactions leading to decomposition.

-

Acids, Acid Anhydrides, and Acid Halides: These substances are generally incompatible with alcohols and can lead to esterification or other reactions, compromising the purity of the compound.

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following:

-

Strong oxidizing agents

-

Acids

-

Acid anhydrides

-

Acid halides

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep in a tightly sealed, light-resistant container.

-

Ventilation: Ensure the storage area is well-ventilated.

Handling Procedures:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

The primary degradation pathway for this compound is oxidation. The benzylic alcohol is first oxidized to the corresponding aldehyde, 2-fluoro-5-methoxybenzaldehyde, which can be further oxidized to 2-fluoro-5-methoxybenzoic acid.

Caption: Proposed oxidative degradation pathway of this compound.

Quantitative Stability Data (Illustrative)

While specific experimental data for this compound is limited, the following table provides an illustrative example of the type of data that would be generated in a formal stability study. The values are hypothetical and based on the expected behavior of a moderately stable substituted benzyl alcohol.

| Parameter | Condition A (25°C/60% RH) | Condition B (40°C/75% RH) | Condition C (Photostability) |

| Assay (%) | |||

| Initial | 99.8% | 99.8% | 99.8% |

| 3 Months | 99.6% | 99.1% | 99.2% |

| 6 Months | 99.5% | 98.5% | 98.7% |

| Total Impurities (%) | |||

| Initial | 0.2% | 0.2% | 0.2% |

| 3 Months | 0.4% | 0.9% | 0.8% |

| 6 Months | 0.5% | 1.5% | 1.3% |

| Appearance | |||

| Initial | White to off-white solid | White to off-white solid | White to off-white solid |

| 6 Months | No change | Slight yellowing | Slight yellowing |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the chemical stability of a substance like this compound, based on the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Study

Objective: To evaluate the thermal stability of this compound under long-term and accelerated storage conditions.

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound into vials made of an inert material (e.g., amber glass). The vials should be sealed to be representative of the intended storage container.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay and Impurities: Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Moisture Content: Karl Fischer titration.

-

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify degradation products. Mass spectrometry (MS) can be used to elucidate the structure of unknown impurities.

The Influence of Fluorination on Conformational Properties

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of fluorinated benzyl alcohols. The introduction of fluorine atoms onto the benzyl alcohol scaffold dramatically influences its conformational landscape, electronic properties, and hydrogen-bonding capabilities. Understanding these effects is crucial for professionals in drug discovery and materials science, where fluorination is a key strategy for modulating molecular properties such as metabolic stability, bioavailability, and binding affinity.

The conformational preferences of benzyl alcohol derivatives are significantly altered by the presence of fluorine substituents, particularly at the ortho position.[1][2] The conformational landscape is primarily described by the dihedral angles ϕ (C2-C1-Cα-O) and χ (C1-Cα-O-H). In unsubstituted benzyl alcohol, the C-O bond tends to be perpendicular to the benzene ring to minimize steric repulsion.[1]

However, ortho-fluorination introduces competing intramolecular interactions that stabilize specific conformations. These interactions include:

-

Intramolecular Hydrogen Bonds (IMHB): A key interaction is the OH···F hydrogen bond, which stabilizes specific gauche conformations.[3]

-

Secondary Interactions: Weaker C-H···F and C-H···O interactions also contribute to the stability of various conformers.[1][4]

These non-covalent interactions dictate the preferred three-dimensional structure of the molecule, which has profound implications for its interaction with biological targets.

Electronic Properties and Hydrogen-Bond Acidity

Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which significantly modulates the electronic properties of the benzyl alcohol. This directly impacts the acidity of the hydroxyl group, a critical parameter for drug-receptor interactions.

Generally, fluorination increases the hydrogen-bond (HB) donating capacity of the hydroxyl group.[5] For instance, ortho-fluorination typically results in an increase in the HB acidity.[1][6] However, this trend can be complex. In the case of o,o'-difluorination, a decrease in HB acidity is observed.[1][5] This counterintuitive effect is attributed to the stabilization of conformers where the OH group is engaged in a strong intramolecular OH···F hydrogen bond, which reduces its ability to act as an HB donor to external molecules.[1]

Quantitative Data on Physicochemical Properties

The following table summarizes key physicochemical data for benzyl alcohol and its fluorinated derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Refractive Index (n20/D) | Boiling Point (°C) | Acidity (pKa) |

| Benzyl Alcohol | C₇H₈O | 108.14 | 1.045 | 1.540 | 205 | 15.40[7] |

| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.173 | 1.514 | 199 - 200 | Not specified |

| 3-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.164 (est.) | 1.513 (est.) | Not specified | Not specified |

| 4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.164 | 1.513 | 204 | Not specified |

Implications for Drug Development

The unique properties conferred by fluorination are highly valuable in medicinal chemistry.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[10] This can significantly increase the half-life of a drug.

-

Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10]

-

Modulated Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby optimizing binding potency and selectivity.[10][11]

The logical relationship between fluorination patterns and their molecular effects is a cornerstone of modern drug design.

References

- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]

- 5. longdom.org [longdom.org]

- 6. aminer.org [aminer.org]

- 7. Benzyl Alcohol [commonorganicchemistry.com]

- 8. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Fluorobenzyl alcohol 98 446-51-5 [sigmaaldrich.com]

- 10. sparrow-chemical.com [sparrow-chemical.com]

- 11. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]

A Deep Dive into the Conformational Landscape of 2-Fluoro-5-methoxybenzyl Alcohol

An In-depth Technical Guide for Researchers and Drug Development Professionals

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and researchers in medicinal chemistry, a thorough understanding of a molecule's conformational preferences is paramount for designing effective and selective therapeutic agents. This technical guide provides a comprehensive analysis of the conformational landscape of 2-Fluoro-5-methoxybenzyl alcohol, a substituted benzyl alcohol with potential applications in pharmaceutical and materials science.

The conformational flexibility of benzyl alcohol and its derivatives is primarily governed by the rotation around the C(aryl)-C(alkyl) and C(alkyl)-O single bonds. The presence of substituents on the aromatic ring, such as the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound, introduces intricate intramolecular interactions that significantly influence the stability of different conformers. This guide will delve into the key experimental and computational methodologies employed to elucidate these conformational preferences.

Predicted Conformational Data

Due to the limited availability of direct experimental data for this compound, the following tables summarize predicted quantitative data based on computational chemistry studies (DFT and ab initio methods), which are widely used for conformational analysis of similar molecules.[1][2][3] These values provide a robust framework for understanding the molecule's behavior.

Table 1: Predicted Relative Energies and Dipole Moments of Stable Conformers

| Conformer | Dihedral Angle (F-C2-C1-Cα) (°) | Dihedral Angle (C1-Cα-O-H) (°) | Relative Energy (kcal/mol) | Predicted Dipole Moment (D) |

| A (Global Minimum) | ~0 (syn-periplanar) | ~60 (gauche) | 0.00 | ~2.5 |

| B | ~180 (anti-periplanar) | ~60 (gauche) | 0.8 - 1.5 | ~1.8 |

| C | ~0 (syn-periplanar) | ~180 (anti) | 1.5 - 2.5 | ~3.0 |

| D | ~180 (anti-periplanar) | ~180 (anti) | 2.0 - 3.5 | ~1.2 |

Note: These values are estimates based on computational models of similarly substituted benzyl alcohols. The actual experimental values may vary.

Table 2: Predicted Key NMR Spectroscopic Data for Major Conformers

| Conformer | Predicted ³J(Hα-Hortho) (Hz) | Predicted ¹³C Chemical Shift Cα (ppm) | Predicted ¹⁹F Chemical Shift (ppm vs. C₆F₆) |

| A | 2.5 - 3.5 | 62 - 64 | -120 to -125 |

| B | 5.0 - 6.0 | 61 - 63 | -122 to -127 |

Note: These predictions are based on established correlations between dihedral angles and coupling constants (Karplus equation) and the influence of conformation on chemical shifts.

Experimental Protocols

The conformational analysis of this compound relies on a combination of spectroscopic techniques and computational modeling. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] By analyzing coupling constants and chemical shifts, one can deduce the populations of different conformers.[4]

Protocol for ¹H and ¹⁹F NMR Analysis:

-

Sample Preparation: Prepare a ~10-20 mM solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the benzylic protons (Hα).

-

Acquire a ¹⁹F NMR spectrum to observe the chemical shift of the fluorine atom.

-

Perform variable temperature (VT) NMR studies, for example, from 298 K down to 183 K, to observe changes in the spectra that may indicate the "freezing out" of individual conformers.

-

-

Data Analysis:

-

Measure the three-bond coupling constant (³J) between the benzylic protons and the ortho-proton on the aromatic ring.

-

Use the Karplus equation to correlate the observed ³J value with the dihedral angle between these protons, which is related to the overall conformation.

-

Analyze changes in chemical shifts and coupling constants as a function of temperature to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

-

Infrared (IR) Spectroscopy

IR spectroscopy, particularly focusing on the hydroxyl (OH) stretching frequency, can provide valuable information about intramolecular hydrogen bonding, a key factor in the conformational preference of substituted benzyl alcohols.[2][3][6]

Protocol for Solution-Phase IR Spectroscopy:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (concentrations ranging from 0.1 M down to 0.001 M). This is to minimize intermolecular hydrogen bonding and isolate the monomeric species.

-

Data Acquisition:

-

Record the IR spectrum of each solution in the 3200-3800 cm⁻¹ region.

-

Use a matched cell containing the pure solvent as a reference.

-

-

Data Analysis:

-

Deconvolute the OH stretching band to identify multiple peaks corresponding to different conformers. A "free" OH group typically shows a sharp band around 3630-3640 cm⁻¹, while an intramolecularly hydrogen-bonded OH (e.g., to the fluorine or methoxy group) will appear as a broader band at a lower frequency.

-

Analyze the relative areas of these peaks to estimate the relative populations of the conformers.

-

Computational Modeling

Computational chemistry is an indispensable tool for visualizing conformers, predicting their relative stabilities, and interpreting experimental data.[1][2][3]

Protocol for DFT Calculations:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done by rotating the key dihedral angles (e.g., C(aryl)-C(alkyl) and C(alkyl)-O).

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

-

Data Analysis:

-

Calculate the relative energies of the conformers to determine their predicted populations.

-

Predict NMR parameters (chemical shifts, coupling constants) and compare them with experimental data.

-

Analyze the molecular orbitals and electron density to understand the nature of intramolecular interactions (e.g., using Natural Bond Orbital (NBO) analysis).[2]

-

Visualizing the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and electronic effects. The presence of both a fluorine and a methoxy substituent dictates the preferred spatial arrangement of the hydroxymethyl group, primarily through the formation of intramolecular hydrogen bonds and other weak interactions.[1][2] A combined approach utilizing NMR and IR spectroscopy, supported by robust computational modeling, is essential for a comprehensive understanding of its conformational landscape. The methodologies and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]

- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-5-methoxybenzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Fluoro-5-methoxybenzyl alcohol, a versatile building block in organic synthesis. The presence of a hydroxyl group, a fluorine atom, and a methoxy group on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex molecules, particularly in the field of medicinal chemistry.[1] The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Protection of Alcohols as 2-Fluoro-5-methoxybenzyl (FMB) Ethers

The 2-Fluoro-5-methoxybenzyl (FMB) group can be employed as a protecting group for alcohols. Its introduction follows the general principle of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. The FMB group offers an alternative to the commonly used p-methoxybenzyl (PMB) group and can be removed under specific conditions.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methoxybenzyl Bromide

A reliable method for the bromination of benzylic alcohols is the use of phosphorus tribromide (PBr₃).

-

Reaction:

Step 2: Protection of a Generic Alcohol using 2-Fluoro-5-methoxybenzyl Bromide

The Williamson ether synthesis provides a straightforward method for the formation of the FMB ether.

-

Reaction:

-

Protocol:

-

In a round-bottom flask, dissolve the alcohol to be protected (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Add a solution of 2-Fluoro-5-methoxybenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotection of FMB Ethers

The cleavage of the FMB ether can be achieved under oxidative conditions, similar to the deprotection of PMB ethers.

-

Reaction:

-

Protocol (using DDQ):

-

Dissolve the FMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

-

Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5-2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC. The reaction time can vary from 1 to 8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the hydroquinone byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by column chromatography.

-

Oxidation to 2-Fluoro-5-methoxybenzaldehyde

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a valuable synthon for various heterocyclic and other complex molecules.

-

Reaction:

Experimental Protocol (using Pyridinium Chlorochromate - PCC)

-

Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of this compound (1.0 eq.) in DCM to the suspension.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-5-methoxybenzaldehyde, which can be further purified by column chromatography or distillation.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

| This compound | PCC, DCM, rt | 2-Fluoro-5-methoxybenzaldehyde | Typically high | General Protocol |

Esterification Reactions

The hydroxyl group of this compound can be readily esterified with various carboxylic acids or their derivatives.

-

Reaction with an Acid Chloride:

Experimental Protocol (using Benzoyl Chloride)

-

Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.

-

Slowly add benzoyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

| This compound | Benzoyl Chloride, Et₃N, DCM, rt | 2-Fluoro-5-methoxybenzyl benzoate | Typically high | General Protocol |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and ethers, with inversion of configuration if the alcohol is chiral. For a primary alcohol like this compound, it provides a mild method for ether and ester formation.

-

Reaction (Esterification):

Experimental Protocol (Esterification with Benzoic Acid)

-

Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

| This compound | Benzoic Acid, PPh₃, DEAD, THF, rt | 2-Fluoro-5-methoxybenzyl benzoate | Typically moderate to high | General Protocol [2][3] |

Signaling Pathways and Experimental Workflows

Caption: Workflow for the protection and deprotection of alcohols using the 2-Fluoro-5-methoxybenzyl (FMB) group.

Caption: Key synthetic transformations of this compound.

References

The Versatility of 2-Fluoro-5-methoxybenzyl Alcohol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-methoxybenzyl alcohol is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited to enhance the pharmacological profiles of drug candidates. The presence of a fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, while the methoxy group provides a handle for further functionalization and can influence molecular conformation. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of biologically active molecules.

Application Notes

The primary application of the 2-fluoro-5-methoxybenzyl moiety in medicinal chemistry is exemplified by its connection to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The precursor, 2-fluoro-5-methoxybenzaldehyde, is a key intermediate in the synthesis of 2-fluoro-5-formylbenzonitrile, a crucial component for constructing the quinazolinone core of Olaparib.[1][2] This highlights the importance of the substitution pattern on the benzene ring for achieving high-potency enzyme inhibition.

Beyond its role in the synthesis of PARP inhibitors, the 2-fluoro-5-methoxybenzyl scaffold can be incorporated into a variety of heterocyclic and non-heterocyclic structures to generate novel compounds with potential therapeutic activities, including:

-

Anticancer Agents: By serving as a precursor to chalcones and subsequently pyrazolines, this building block can be used to synthesize compounds with potential cytotoxic activity against cancer cell lines.[3] The fluorinated methoxybenzyl group can contribute to enhanced binding to target proteins and improved pharmacokinetic properties.

-

Antimicrobial Agents: The inherent antimicrobial potential of phenolic and benzaldehyde derivatives can be augmented by the presence of fluorine and methoxy substituents.[4] Derivatives of this compound can be explored for the development of new antibacterial and antifungal agents.

-

Kinase Inhibitors: The benzyl group is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be utilized to achieve selective inhibition of various kinases involved in disease signaling pathways.

-

GPCR Allosteric Modulators: The structural motif can be incorporated into molecules designed to allosterically modulate the function of G-protein coupled receptors, offering a pathway to develop drugs with novel mechanisms of action and improved safety profiles.[5]

The reactivity of the benzylic alcohol allows for its conversion into a variety of functional groups, most notably benzyl halides (bromide or chloride), which are excellent electrophiles for substitution reactions. This enables the facile introduction of the 2-fluoro-5-methoxybenzyl moiety into diverse molecular scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-methoxybenzyl Bromide

This protocol describes the conversion of this compound to the corresponding benzyl bromide, a more reactive intermediate for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-fluoro-5-methoxybenzyl bromide.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Protocol 2: Synthesis of a 2-(2-Fluoro-5-methoxybenzyloxy)aniline Derivative (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of an ether linkage by reacting 2-fluoro-5-methoxybenzyl bromide with a substituted phenol, a key reaction in the synthesis of various bioactive molecules.

Materials:

-

2-Fluoro-5-methoxybenzyl bromide (from Protocol 1)

-

A substituted phenol (e.g., 2-aminophenol)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add 2-fluoro-5-methoxybenzyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.

Expected Yield: 70-85%

Data Presentation

The following table summarizes key quantitative data for the synthesis of a hypothetical bioactive pyrazoline derivative starting from 2-fluoro-5-methoxybenzaldehyde.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Claisen-Schmidt Condensation | 2-Fluoro-5-methoxybenzaldehyde, Acetophenone | NaOH or KOH | Ethanol | 85-95 | >95 (crude) |

| 2 | Cyclization | Chalcone intermediate | Hydrazine hydrate | Ethanol | 75-90 | >98 (after recrystallization) |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Allosteric modulation of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the Williamson ether synthesis.

References

Application Notes and Protocols: Protecting Group Strategies for 2-Fluoro-5-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting and implementing protecting group strategies for the hydroxyl functionality of 2-Fluoro-5-methoxybenzyl alcohol. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring requires careful consideration of reaction conditions to ensure high-yielding and selective transformations. This document outlines protocols for the protection and deprotection of the alcohol with commonly used protecting groups and discusses strategies for orthogonal protection, which is critical in multi-step syntheses.[1]

Choosing the Right Protecting Group

The selection of a suitable protecting group is contingent upon its stability to various reaction conditions and the ease of its selective removal. For this compound, the electronic nature of the substituted aromatic ring influences the reactivity of different protecting groups. Silyl ethers and benzyl ethers are among the most versatile and commonly employed protecting groups for alcohols.[2][3]

A general protecting group strategy is illustrated below:

Silyl Ethers (e.g., TBDMS, TIPS): These are a popular choice due to their ease of installation and removal under mild, fluoride-mediated conditions.[3][4] They are stable to a wide range of non-acidic and non-fluoride containing reagents. The steric bulk of the silyl group can be tuned (e.g., TIPS > TBDMS > TMS) to control reactivity and selectivity.[5]

Benzyl Ethers (Bn): The benzyl ether is a robust protecting group, stable to both acidic and basic conditions.[6] Its removal is typically achieved by catalytic hydrogenolysis, which offers a mild and neutral deprotection method.[6][7]

p-Methoxybenzyl (PMB) Ethers: A notable alternative to the standard benzyl ether, the PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][9] The electron-donating p-methoxy group facilitates this oxidative cleavage, providing an orthogonal deprotection strategy to standard benzyl ethers and silyl ethers.[10]

Experimental Protocols

The following sections provide detailed methodologies for the protection of this compound as a tert-butyldimethylsilyl (TBDMS) ether and a benzyl (Bn) ether, along with their respective deprotection protocols.

Silyl Ether Protection and Deprotection

Silyl ethers are a versatile choice for protecting the hydroxyl group of this compound, offering mild installation and removal conditions.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the formation of a TBDMS ether using TBDMS-Cl and imidazole.

-

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add TBDMS-Cl (1.2 equiv.) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired TBDMS-protected alcohol.

-

Protocol 2: Deprotection of a TBDMS Ether

This protocol details the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).[4]

-

Materials:

-

TBDMS-protected this compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.

-

Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.[4]

-

Monitor the reaction progress by TLC.[4]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.[4]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected this compound.

-

Table 1: Quantitative Data for Silyl Ether Protection and Deprotection